Cas no 370-99-0 (Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-)

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- structure
370-99-0 structure
Product name:Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
CAS No:370-99-0
MF:C15H9F3
MW:246.227174520493
CID:1481126
PubChem ID:11379594

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
    • 1-(2-phenylethynyl)-4-(trifluoromethyl)benzene
    • 1-(Phenylethynyl)-4-(trifluoromethyl)benzene
    • 370-99-0
    • 1-(2-Phenylethynyl)-4-trifluoromethylbenzene
    • DTXSID50464092
    • VGHFZQHSVAXZFS-UHFFFAOYSA-N
    • 1-phenylethynyl-4-trifluoromethylbenzene
    • SCHEMBL2830955
    • Inchi: InChI=1S/C15H9F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
    • InChI Key: VGHFZQHSVAXZFS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 246.06563477g/mol
  • Monoisotopic Mass: 246.06563477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 0Ų

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